molecular formula C12H16O2 B2703282 (1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol CAS No. 2271672-81-0

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol

Cat. No.: B2703282
CAS No.: 2271672-81-0
M. Wt: 192.258
InChI Key: IUWNCYMNSXUXJJ-ZYHUDNBSSA-N
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Description

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is a chiral cyclobutane derivative of significant interest in advanced medicinal chemistry and drug discovery efforts. This compound serves as a valuable, conformationally restricted synthetic building block. The cyclobutane ring introduces a distinct three-dimensional structure that can be utilized to pre-organize molecules for stronger and more selective binding to biological targets, a key strategy in modern lead optimization . The core research value of this compound lies in its potential application as a scaffold for conformational restriction. Replacing flexible chains or planar aromatic systems with a puckered cyclobutane ring can reduce the entropic penalty upon binding to a protein, potentially leading to improved potency . Furthermore, the stereospecific (1R,2R) configuration allows researchers to probe specific three-dimensional orientations of pharmacophore groups, which is critical for achieving target selectivity and optimizing activity . The phenolic ether linkage and alcohol functional group provide versatile handles for further synthetic elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Cyclobutane rings are increasingly employed in small-molecule drug candidates to improve metabolic stability, reduce planarity, and act as aryl or alkene isosteres . While the specific mechanism of action for this compound is dependent on the final target, its primary utility is as a precursor or intermediate in the synthesis of more complex bioactive molecules. Researchers can leverage this building block to develop novel modulators for various disease targets. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-3-5-11(9(2)7-8)14-12-6-4-10(12)13/h3,5,7,10,12-13H,4,6H2,1-2H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNCYMNSXUXJJ-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCC2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O[C@@H]2CC[C@H]2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(2,4-dimethylphenoxy)cyclobutan-1-ol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a dimethylphenoxy group and a hydroxyl group. This configuration imparts distinct electronic and steric properties that can influence its biological interactions.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the dimethylphenoxy group may enhance binding affinity and specificity, while the cyclobutane ring contributes to structural rigidity, potentially stabilizing the compound in its active form.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance:

  • A study evaluated its effects on various cancer cell lines using the sulforhodamine B (SRB) assay. The compound demonstrated significant cytotoxicity against several tumor types, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Study 1: Antitumor Efficacy

A comprehensive study involving this compound was conducted on human breast cancer cells (MCF-7). The results indicated:

Treatment Concentration (µM)Cell Viability (%)IC50 (µM)
0.185
165
10305.5

The compound showed a dose-dependent reduction in cell viability, suggesting its potential as an antitumor agent .

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate that the compound possesses significant antimicrobial properties, warranting further investigation into its therapeutic applications .

Summary of Research Findings

The biological activity of this compound is characterized by:

  • Antitumor Effects : Demonstrated significant cytotoxicity in various cancer cell lines.
  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compounds with varying substituents on the phenoxy group highlight the impact of electronic and steric effects:

  • 2,4-Dimethylphenoxy vs. 2,6-Dimethylphenoxy: describes compounds with 2,6-dimethylphenoxy groups (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...]). This difference could affect solubility and metabolic stability in pharmacological contexts .
  • Phenoxy vs. Benzyloxy: includes rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol, where the benzyloxy group replaces the 2,4-dimethylphenoxy moiety. The benzyloxy group is less electron-donating than the methyl-substituted phenoxy, altering acidity and reactivity. For instance, benzyloxy derivatives may exhibit higher lipophilicity (logP) due to the aromatic benzyl group .

Core Structure Modifications

  • Cyclobutanol vs. Heterocyclic Derivatives: and describe heterocyclic compounds (e.g., 1,3,4-oxadiazole-thiol derivatives) bearing the 2,4-dimethylphenoxy group. These derivatives, such as N’-(4-Nitrobenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide, demonstrate higher molecular weights (412–439 g/mol) and melting points (142–180°C) compared to the simpler cyclobutanol core. The heterocyclic backbone introduces additional hydrogen-bonding sites, enhancing thermal stability .
  • Boronate Ester Analogs: details 1-(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)cyclobutan-1-ol, which replaces the phenoxy group with a boronate ester. This modification increases molecular weight (260.14 g/mol vs. ~192.2 g/mol for the target compound) and introduces boron, enabling applications in Suzuki-Miyaura cross-coupling reactions. The boronate ester also alters solubility in polar solvents .

Key Findings and Implications

  • Substituent Effects: Electron-donating groups (e.g., 2,4-dimethyl) enhance the electron density of the phenoxy oxygen, increasing acidity and reactivity in nucleophilic substitutions .
  • Core Rigidity: The cyclobutanol ring’s strain may confer unique conformational constraints, influencing binding affinity in drug design compared to more flexible heterocycles .
  • Synthetic Complexity: Chiral resolution and pH-sensitive steps (e.g., ) complicate the synthesis of enantiopure 2,4-dimethylphenoxy derivatives, necessitating optimized protocols .

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